Zinc oxide hydrate

Übersicht

Beschreibung

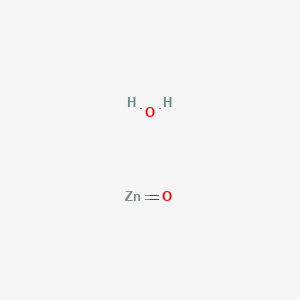

Zinc oxide hydrate, with the molecular formula ZnO·xH2O, is a white to off-white powder . It is used in various industries and has a molecular weight of 81.39 on an anhydrous basis . It is a wide band gap semiconductor with an energy gap of 3.37 eV at room temperature .

Synthesis Analysis

Zinc oxide nanoparticles can be synthesized using various methods such as the mechanochemical process, controlled precipitation, sol–gel method, solvothermal and hydrothermal methods . A systematic study has been conducted on the morphological deviation of ZnO nanostructure by varying the pH of the solution via the precipitation method .Molecular Structure Analysis

The molecular structure of Zinc oxide hydrate can be analyzed using various techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy dispersive spectroscopy (EDS) . The average crystallite sizes of the samples can be calculated from the full width at half maximum of XRD peaks .Chemical Reactions Analysis

Zinc oxide has been known to react with sodium hydroxide to precipitate zinc (II) hydroxide . The zinc (II) hydroxide precipitate also dissolves in excess hydroxide .Physical And Chemical Properties Analysis

Zinc oxide is a white solid with an odorless density of 5.6 g/cm3 . It has a melting point of 1,974 °C and a boiling point of 2,360 °C . It is insoluble in water . The optical band gaps of various ZnO powders can be calculated from UV-visible diffuse reflectance spectroscopic studies .Wissenschaftliche Forschungsanwendungen

1. Biomedical Applications

Zinc oxide nanoparticles (ZnO NPs) are extensively utilized in biomedical research due to their anticancer and antimicrobial activities. Their effectiveness arises from their ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells. ZnO NPs are also effective drug carriers, reducing toxicity and enhancing drug efficacy (Mishra et al., 2017). Additionally, ZnO NPs are known for their excellent biocompatibility, low toxicity, and have been developed for antidiabetic treatments and bioimaging due to their luminescent properties (Jin-huan Jiang et al., 2018).

2. Antimicrobial Properties

ZnO nanoparticles exhibit significant antimicrobial properties against both bacteria and fungi. Their effectiveness is attributed to light activation, which allows them to penetrate the bacterial cell wall and accumulate in the cytoplasm, leading to cell death. This makes them suitable for use in various industrial and medical applications as antimicrobial agents (Siddiqi et al., 2018).

3. Food Packaging and Preservation

ZnO nanoparticles have found applications in food preservation due to their antimicrobial properties. When incorporated into polymeric matrices, they can improve the packaging material's properties while providing antimicrobial activity, which is beneficial for extending the shelf life of food products (Espitia et al., 2012).

4. Environmental Applications

ZnO nanoparticles are used in wastewater treatment and environmental cleaning due to their photocatalytic properties. Their small size and high surface reactivity enable them to effectively degrade contaminants, making them useful in environmental remediation processes (Ali et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Zinc oxide nanoparticles have attracted increasing research interests due to their high safety, low cost, abundant resources, and eco-friendliness . Understanding the bactericidal MOA of ZnO nanoparticles can potentially help in the construction of predictive models to fight bacterial resistance . Moreover, the green synthesis of ZnO nanoparticles using plant extracts has been given special attention, which alters its physiochemical behavior, contributing to biological potency .

Eigenschaften

IUPAC Name |

oxozinc;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.O.Zn/h1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGFCAMLARKROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583801 | |

| Record name | Oxozinc--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc oxide hydrate | |

CAS RN |

55204-38-1 | |

| Record name | Oxozinc--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

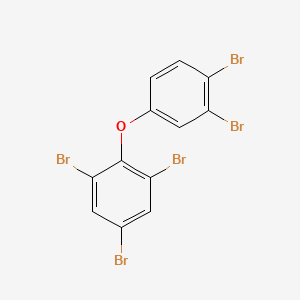

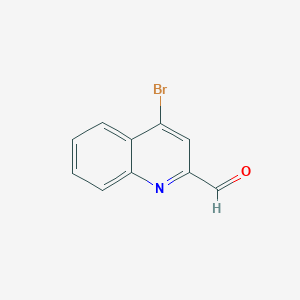

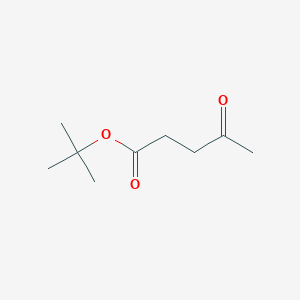

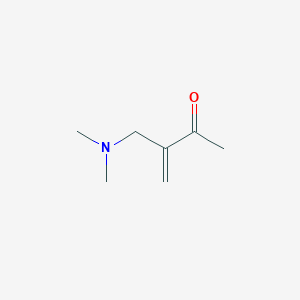

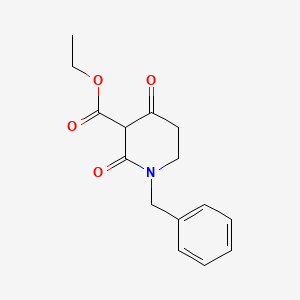

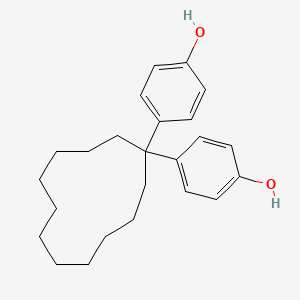

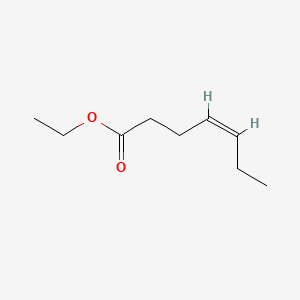

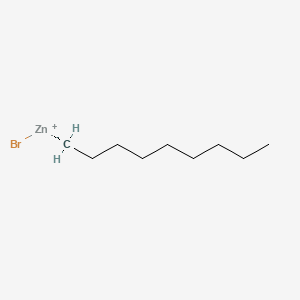

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1602266.png)

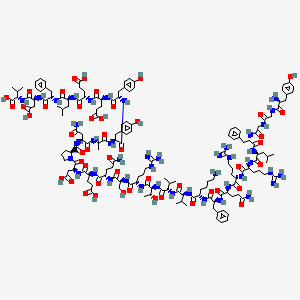

![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B1602276.png)